Levocetirizine Dihydrochloride

説明

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and has 4 approved and 3 investigational indications.

See also: Levocetirizine (has active moiety).

特性

IUPAC Name |

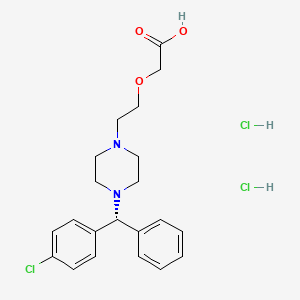

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLIUCLTXOYQMV-GHVWMZMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30926567 | |

| Record name | Levocetirizine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130018-87-0 | |

| Record name | Levocetirizine dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130018870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocetirizine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levocetirizine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOCETIRIZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOD6A38AGA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Levocetirizine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine, the active R-enantiomer of cetirizine, is a potent second-generation antihistamine renowned for its high affinity, selectivity, and sustained antagonism of the histamine H1 receptor. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic efficacy of levocetirizine dihydrochloride. Beyond its primary role in competitively inhibiting histamine binding to the H1 receptor, this document delves into the downstream signaling sequelae and the significant anti-inflammatory properties of the molecule. Key quantitative data on receptor binding and occupancy are presented in tabular format for comparative analysis. Detailed experimental methodologies for foundational assays are outlined, and complex signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its multifaceted mechanism of action.

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

Levocetirizine exerts its principal therapeutic effect through its action as a potent and highly selective inverse agonist of the histamine H1 receptor.[1] This high-affinity interaction competitively inhibits the binding of histamine, thereby preventing the initiation of the allergic cascade. The levorotatory enantiomer, levocetirizine, is the primary active form, demonstrating a significantly higher binding affinity for the H1 receptor compared to its dextrorotatory counterpart.[2]

Receptor Binding Affinity and Selectivity

The affinity of levocetirizine for the human H1 receptor has been quantified through radioligand binding assays, consistently demonstrating low nanomolar Ki values, indicative of a strong drug-receptor interaction. Furthermore, levocetirizine exhibits a high degree of selectivity for the H1 receptor, with negligible affinity for other receptors, including muscarinic, serotonergic, and adrenergic receptors, which minimizes the potential for off-target side effects.[2]

Quantitative Data on Receptor Binding

| Compound | Receptor | Kᵢ (nM) | Selectivity (fold-higher for H1) | Reference |

| Levocetirizine | Human H1 | ~3 | >600 | [2] |

| Dextrocetirizine | Human H1 | ~100 | - | [2] |

| Cetirizine (racemic) | Human H1 | ~6 | >600 | [2] |

Receptor Occupancy

In vivo studies have demonstrated that therapeutic doses of levocetirizine lead to high and sustained occupancy of peripheral H1 receptors. This prolonged receptor occupancy contributes to its long duration of action, allowing for once-daily dosing. In contrast, levocetirizine exhibits low penetration of the blood-brain barrier, resulting in minimal occupancy of central H1 receptors and a consequently low incidence of sedation.

Quantitative Data on Receptor Occupancy

| Drug | Dose | Tissue | Receptor Occupancy (%) | Time Point | Reference |

| Levocetirizine | 5 mg | Peripheral | ~90 | 4 hours | |

| Levocetirizine | 5 mg | Brain | <10 | 4 hours |

Downstream Signaling Pathways of H1 Receptor Antagonism

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), resulting in the expression of pro-inflammatory genes. Levocetirizine, by blocking the initial histamine binding, effectively inhibits this entire downstream cascade.

Anti-Inflammatory Mechanisms of Levocetirizine

Beyond its direct antihistaminic effects, levocetirizine exhibits significant anti-inflammatory properties that are clinically relevant. These effects are mediated, in part, by the inhibition of the NF-κB pathway, as well as modulation of other key inflammatory mediators.

Inhibition of NF-κB Activation

As depicted in the signaling pathway above, levocetirizine's blockade of the H1 receptor prevents the downstream activation of NF-κB. This inhibition has been demonstrated in various cell types, including nasal epithelial cells. By suppressing NF-κB activation, levocetirizine reduces the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4]

Modulation of Toll-Like Receptor 3 (TLR3) Signaling

Recent studies have elucidated a role for levocetirizine in modulating the innate immune response through its effects on Toll-like receptor 3 (TLR3) signaling in airway epithelial cells. TLR3 is a pattern recognition receptor that recognizes viral double-stranded RNA (dsRNA). Upon activation, TLR3 recruits the adaptor protein Toll-IL-1 receptor (TIR)-domain-containing adapter-inducing interferon-beta (TRIF). TRIF then interacts with Receptor-Interacting Protein (RIP1), leading to the activation of downstream signaling cascades that culminate in NF-κB activation and the production of inflammatory mediators. Levocetirizine has been shown to inhibit the expression of TRIF and RIP1, thereby attenuating the inflammatory response to TLR3 activation.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of levocetirizine. It is important to note that specific parameters may require optimization depending on the experimental setup and reagents.

[³H]-Mepyramine Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of levocetirizine for the H1 receptor.

Materials:

-

Cell membranes expressing the human H1 receptor (e.g., from HEK293 cells)

-

[³H]-Mepyramine (radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a series of dilutions of levocetirizine.

-

In a multi-well plate, add the cell membranes, [³H]-mepyramine at a fixed concentration (typically near its Kd), and varying concentrations of levocetirizine or buffer (for total binding) or a high concentration of a non-radiolabeled H1 antagonist (for non-specific binding).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of levocetirizine that inhibits 50% of specific [³H]-mepyramine binding) by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine-Induced Guinea Pig Ileum Contraction Assay

This ex vivo functional assay assesses the antagonist activity of levocetirizine on H1 receptors in a native tissue environment.

Materials:

-

Male Dunkin-Hartley guinea pig

-

Tyrode's physiological salt solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

-

Histamine dihydrochloride

-

This compound

-

Isolated organ bath system with a force transducer

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

-

Clean the ileum segment and cut it into 2-3 cm pieces.

-

Mount a segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously gassed with carbogen.

-

Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing.

-

Establish a cumulative concentration-response curve to histamine to determine the EC50 (the concentration of histamine that produces 50% of the maximal contraction).

-

Wash the tissue thoroughly to return to baseline.

-

Incubate the tissue with a known concentration of levocetirizine for a set period (e.g., 30 minutes).

-

In the continued presence of levocetirizine, re-establish the histamine concentration-response curve.

-

Analyze the data to determine the rightward shift in the histamine dose-response curve caused by levocetirizine, which is indicative of competitive antagonism. The pA2 value can be calculated to quantify the antagonist potency.

References

- 1. Cetirizine - Wikipedia [en.wikipedia.org]

- 2. Levocetirizine inhibits rhinovirus-induced bacterial adhesion to nasal epithelial cells through down-regulation of cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of Osteopontin Functions by Levocetirizine, a Histamine H1 Receptor Antagonist, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Levocetrizine has anti-inflammatory effects against Toll-like receptor (TLR)3 through the inhibition of Toll-IL-1 receptor (TIR)-domain-containing adapter inducing IFN-beta (TRIF) and receptor-interacting protein (RIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Levocetirizine Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine dihydrochloride, the R-enantiomer of cetirizine, is a potent and selective second-generation histamine H1 receptor antagonist. Its efficacy and favorable safety profile are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its chemical structure, solubility, melting point, pKa, and polymorphic forms. Detailed experimental protocols for the determination of these properties are provided, and key molecular interactions and experimental workflows are visualized to facilitate a deeper understanding for researchers and drug development professionals.

Chemical Structure and Identification

Levocetirizine is the levorotatory R-enantiomer of cetirrizine. Its systematic name is 2-(2-{4-[(R)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetic acid, dihydrochloride salt. The presence of a chiral center at the carbon atom bonded to the chlorophenyl and phenyl groups is a key structural feature.

| Identifier | Value |

| Chemical Formula | C₂₁H₂₅ClN₂O₃·2HCl |

| Molecular Weight | 461.81 g/mol [1] |

| CAS Number | 130018-87-0[2] |

| Appearance | White to off-white crystalline powder[3] |

Solubility

This compound is classified as a highly soluble drug.[4] Its solubility is pH-dependent, a critical factor influencing its dissolution and absorption in the gastrointestinal tract.

| Solvent | Solubility | Reference |

| Water | Freely soluble | [4] |

| Methanol | Soluble | [2] |

| Ethanol | Soluble | [2] |

| Acetone | Insoluble | [2] |

| Methylene Chloride | Insoluble | [2] |

pH-Dependent Solubility Profile

| pH | Average Solubility (mg/mL) at 37 °C | Reference |

| 1.2 (0.1N HCl) | 967.9 ± 0.36 | [5] |

| 4.5 (acetate buffer) | 830.8 ± 0.34 | [5] |

| 6.8 (phosphate buffer) | 726.2 ± 0.25 | [5] |

Experimental Protocol: pH-Dependent Solubility Determination[5]

A detailed experimental protocol for determining the pH-dependent solubility of this compound is outlined below.

-

Preparation of Buffers: Prepare buffer solutions at pH 1.2 (0.1N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer) according to pharmacopeial standards.

-

Sample Preparation: Add an excess amount of this compound to flasks containing the prepared buffer solutions.

-

Equilibration: The flasks are then mechanically shaken at 100 rpm for 48 hours in a shaker bath maintained at 37 ± 0.5 °C to ensure equilibrium is reached.[5]

-

Sampling and Analysis: After the incubation period, aliquots are withdrawn, filtered to remove undissolved solids, and the concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

| Property | Value | Reference |

| Melting Point | 215 - 220 °C | [6] |

Experimental Protocol: Melting Point Determination by Capillary Method[2]

The melting point of this compound can be determined using the capillary melting point apparatus.

-

Sample Preparation: A small quantity of finely powdered this compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point to ensure accuracy.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.

Acid Dissociation Constant (pKa)

The pKa values of a drug substance are crucial for predicting its ionization state at different physiological pHs, which in turn affects its solubility, absorption, distribution, and receptor binding. Levocetirizine has three ionizable groups: a carboxylic acid and two nitrogen atoms in the piperazine ring. While the pKa of levocetirizine is not directly reported in all literature, it is expected to be very similar to that of its racemate, cetirizine.

| Ionizable Group | pKa Value (of Cetirizine) | Reference |

| Carboxylic Acid | ~2.2 | |

| Piperazine Nitrogen | ~2.9 | |

| Piperazine Nitrogen | ~8.0 |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a common and accurate method for determining the pKa of a substance.

-

Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., water).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide).

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points, which correspond to the points of inflection on the titration curve.

Polymorphism

The ability of a solid material to exist in more than one form or crystal structure is known as polymorphism. Different polymorphic forms can exhibit different physicochemical properties, including solubility and stability. This compound has been reported to exist in different crystalline forms.

Form I: The crystal structure of this compound Form I has been determined using synchrotron X-ray powder diffraction data. It crystallizes in the monoclinic space group P21/n.[7]

A patent has also described a crystalline form of levocetirizine hydrochloride characterized by specific peaks in its X-ray powder diffraction (XRPD) pattern.[8]

Experimental Protocol: Characterization of Polymorphic Forms

X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are key techniques for identifying and characterizing polymorphs.

-

X-ray Powder Diffraction (XRPD): The sample is irradiated with X-rays, and the diffraction pattern, which is unique to a specific crystal structure, is recorded.

-

Differential Scanning Calorimetry (DSC): The sample is heated at a constant rate, and the heat flow to or from the sample is measured relative to a reference. Events such as melting, crystallization, and solid-solid transitions can be detected. For instance, a DSC thermogram of a crystalline form of cetirizine dihydrochloride showed endothermic peaks around 195°C and 215°C.

Mechanism of Action: H1 Receptor Antagonism

Levocetirizine exerts its therapeutic effect through the selective and potent antagonism of the histamine H1 receptor. Histamine is a key mediator in allergic reactions, and by blocking its action at the H1 receptor, levocetirizine prevents the downstream signaling that leads to allergic symptoms.

Experimental Protocol: H1 Receptor Binding Assay

The affinity of levocetirizine for the H1 receptor can be determined through competitive binding assays.

-

Membrane Preparation: Membranes from cells expressing the human H1 receptor are prepared.

-

Incubation: The membranes are incubated with a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine) in the presence of varying concentrations of levocetirizine.

-

Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of levocetirizine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki), which reflects the affinity of the drug for the receptor, can then be calculated. Competition experiments have shown that levocetirizine binds with high affinity to human H1 histamine receptors, with a Ki value of approximately 3 nM.

Conclusion

The physicochemical properties of this compound are well-characterized and contribute to its clinical profile as an effective and well-tolerated antihistamine. Its high solubility ensures good absorption, while its specific binding to the H1 receptor underlies its potent pharmacological activity. A thorough understanding of these properties, supported by robust experimental methodologies, is essential for the development of new formulations and for ensuring the quality and efficacy of this compound-containing drug products.

References

A Technical Guide to the Synthesis of Levocetirizine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine, the (R)-enantiomer of cetirizine, is a potent and selective second-generation H1-receptor antagonist widely used in the management of allergic rhinitis and chronic idiopathic urticaria.[1][2][3] Its synthesis is a topic of significant interest in the pharmaceutical industry, with a focus on developing efficient, cost-effective, and enantiomerically pure manufacturing processes. This technical guide provides an in-depth overview of the common synthesis pathways for levocetirizine dihydrochloride, including detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic routes.

Core Synthesis Strategy

The synthesis of this compound primarily revolves around the preparation of the key chiral intermediate, (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine, followed by its alkylation with a suitable side chain and subsequent conversion to the final dihydrochloride salt. Several routes have been developed to obtain the optically pure intermediate, which is crucial for the pharmacological activity of the final drug.[1][4][5][6]

Synthesis Pathways

Two main pathways for the synthesis of this compound are highlighted below, starting from different precursors for the key chiral piperazine intermediate.

Pathway 1: Synthesis starting from (R)-(-)-4-chlorobenzhydrylamine

This pathway is a common and direct approach that utilizes the commercially available chiral amine, (R)-(-)-4-chlorobenzhydrylamine.

Experimental Workflow for Pathway 1

Caption: Workflow for Levocetirizine Synthesis via (R)-(-)-4-chlorobenzhydrylamine.

Detailed Experimental Protocols for Pathway 1

Step 1: Synthesis of (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine [7]

-

Reaction Setup: In a reaction vessel, combine (R)-(-)-4-chlorobenzhydrylamine and bis(2-haloethyl)amine hydrochloride (e.g., bis(2-chloroethyl)amine hydrochloride).

-

Reaction Conditions: The reaction is typically carried out in the presence of a base and a suitable solvent. It has been found that this reaction can proceed without significant racemization.

-

Work-up and Isolation: After the reaction is complete, the mixture is worked up to isolate the desired (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine. This may involve extraction and purification steps.

Step 2: Synthesis of Levocetirizine [4][8]

-

Reaction Setup: The obtained (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine is reacted with a 2-chloroethoxy acetic acid derivative, such as 2-chloroethoxy acetamide or a 2-chloroethoxy acetate.

-

Reaction Conditions: This condensation reaction is performed in the presence of a base and a solvent.

-

Hydrolysis: The resulting intermediate is then hydrolyzed to yield levocetirizine.

-

Extraction: The levocetirizine free acid is extracted from the aqueous solution using an organic solvent like dichloromethane, after adjusting the pH to a range of 4 to 5.[7]

Step 3: Formation of this compound [7]

-

Salt Formation: The isolated levocetirizine free acid is dissolved in a suitable solvent, such as acetone.

-

Precipitation: HCl gas or a solution of HCl in a solvent is introduced into the solution to precipitate the this compound salt. The pH is typically adjusted to a value between 0.5 and 3.

-

Isolation and Drying: The precipitated solid is filtered, washed, and dried to obtain the final product.

Pathway 2: Synthesis via Racemic Cetirizine and Chiral Resolution

An alternative approach involves the synthesis of racemic cetirizine, followed by chiral resolution to isolate the desired (R)-enantiomer (levocetirizine).

Logical Relationship for Pathway 2

Caption: Logical flow for Levocetirizine synthesis via chiral resolution.

Detailed Experimental Protocols for Pathway 2

Step 1: Synthesis of Racemic Cetirizine

The synthesis of racemic cetirizine follows a similar procedure to Pathway 1, but starts with the racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine.

Step 2: Chiral Resolution of Racemic Cetirizine [9]

-

Resolving Agent: A chiral acid, such as dibenzoyl-D-tartaric acid, is used as the resolving agent.

-

Diastereomeric Salt Formation: The racemic cetirizine is treated with the resolving agent in a suitable solvent system (e.g., methanol-water) to form diastereomeric salts.

-

Separation: The diastereomeric salt of the R-isomer (levocetirizine) is selectively crystallized and separated by filtration, leaving the undesired S-enantiomer enriched in the filtrate.

-

Liberation of Free Base: The isolated diastereomeric salt is then treated with a base (e.g., ammonia) to liberate the free levocetirizine.

Step 3: Formation of this compound

This step is identical to Step 3 in Pathway 1.

Quantitative Data Summary

The following table summarizes the reported yields and purity for various steps in the synthesis of this compound. It is important to note that these values can vary depending on the specific reaction conditions and scale of the synthesis.

| Step | Synthesis Pathway | Reported Yield | Reported Purity (HPLC) | Reference |

| Hydrolysis to Levocetirizine | Basic Hydrolysis | > 90% | > 98-99% | [7] |

| Final Product | Pathway 1 | - | 99.9% | [7] |

| Intermediate Hydrolysis | Acidic Hydrolysis | - | > 98% | [7] |

| This compound | From Levocetirizine | 73% | 99.1% | [10] |

Conclusion

The synthesis of this compound can be achieved through multiple pathways, with the choice of route often depending on factors such as the availability and cost of starting materials, and the desired efficiency of the process. The direct synthesis from the chiral amine is a common approach, while chiral resolution of the racemate offers an alternative strategy. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and professionals involved in the development and manufacturing of this important antihistamine. Further optimization of reaction conditions and purification methods can lead to even higher yields and purity of the final product.

References

- 1. Levocetirizine – Chiralpedia [chiralpedia.com]

- 2. worldwidejournals.com [worldwidejournals.com]

- 3. researchgate.net [researchgate.net]

- 4. US8350031B2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. WO2009062036A2 - Processes for preparing levocetirizine and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 7. US8049011B2 - Process for the preparation of levocetirizine and intermediates thereof - Google Patents [patents.google.com]

- 8. WO2009147389A2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]

- 9. Process For Preparation Of Cetirizine/Levocetirizine And [quickcompany.in]

- 10. CN103351361A - Levocetirizine preparation method and this compound preparation method - Google Patents [patents.google.com]

Levocetirizine dihydrochloride receptor binding affinity

An In-depth Technical Guide on the Receptor Binding Affinity of Levocetirizine Dihydrochloride

Introduction

Levocetirizine, the active R-enantiomer of cetirizine, is a potent second-generation antihistamine widely used in the management of allergic disorders.[1][2] Its therapeutic efficacy is primarily attributed to its high affinity and selective binding to the histamine H1 receptor.[1][3][4] This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, detailing quantitative binding data, the experimental protocols used for its determination, and the associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Receptor Binding Affinity: Quantitative Data

Levocetirizine demonstrates a high affinity and stereoselectivity for the human histamine H1 receptor.[5][6] Competition binding experiments have consistently shown that levocetirizine binds with significantly higher affinity than its S-enantiomer, (S)-cetirizine.[5][7] The binding affinity is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

| Compound | Receptor | Kᵢ (nM) | Source |

| Levocetirizine | Human Histamine H₁ | 3 | [5][7] |

| Human Histamine H₁ | 3.31 ± 0.45 | [8] | |

| (S)-Cetirizine (distomer) | Human Histamine H₁ | 100 | [5][7] |

| Human Histamine H₁ | 39.1 ± 7.00 | [8] | |

| Cetirizine (racemate) | Human Histamine H₁ | 6 | [5][7] |

Receptor Selectivity and Binding Kinetics

A key characteristic of levocetirizine is its high selectivity for the H1 receptor. Studies have shown it to be over 600-fold more selective for H1 receptors compared to a wide panel of other G-protein-coupled receptors (GPCRs) and ion channels.[5][7]

Furthermore, the binding kinetics of levocetirizine contribute significantly to its prolonged duration of action. Levocetirizine exhibits a slow dissociation from the H1 receptor, with a dissociation half-time of 142 minutes.[5][7] This slow dissociation rate means it can act as a pseudo-irreversible antagonist in functional studies, providing sustained relief from allergic symptoms.[5][7] The carboxylic acid function of the molecule and its interaction with the Lys191 residue in the H1 receptor are crucial for this long dissociation time.[5][8]

Experimental Protocols: Radioligand Binding Assay

The binding affinity of levocetirizine to the histamine H1 receptor is typically determined using a competitive radioligand binding assay.[9] This method measures the ability of an unlabeled compound (levocetirizine) to displace a radiolabeled ligand that specifically binds to the receptor.

Materials and Reagents

-

Receptor Source: Membrane preparations from cells expressing the human histamine H1 receptor (e.g., CHO or HEK293T cells).[8][10]

-

Radioligand: [³H]mepyramine, a well-characterized H1 receptor antagonist.[7][10]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., mianserin) to determine non-specific binding.[10]

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[11]

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[11]

-

Detection: Scintillation counter and scintillation cocktail.[11]

Membrane Preparation

-

Cells expressing the H1 receptor are harvested and homogenized in a cold lysis buffer.[11]

-

The homogenate is centrifuged to pellet the cell membranes.[11]

-

The membrane pellet is washed and resuspended in the assay buffer.[11]

-

Protein concentration is determined using a standard method, such as the BCA protein assay.[10]

Competitive Binding Assay Procedure

-

The assay is performed in a 96-well plate format.[11]

-

To each well, the following are added in sequence: the receptor membrane preparation, varying concentrations of the unlabeled test compound (levocetirizine), and a fixed concentration of the radioligand ([³H]mepyramine).[11]

-

The plate is incubated, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[11]

-

The incubation is terminated by rapid vacuum filtration through the glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound ligand to pass through.[9][11]

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

Data Analysis

-

The radioactivity trapped on the filters is quantified using a scintillation counter.[11]

-

Specific binding is calculated by subtracting the non-specific binding (wells with excess unlabeled antagonist) from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated.

-

The IC50 value (the concentration of levocetirizine that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Mandatory Visualizations

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins.[12][13] This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses associated with allergic inflammation.[13] Levocetirizine acts as an antagonist/inverse agonist, binding to the H1 receptor and preventing its activation by histamine.[3][4]

Caption: H1 Receptor Signaling and Levocetirizine's Mechanism of Action.

Experimental Workflow: Competitive Radioligand Binding Assay

The workflow for determining the binding affinity of a test compound like levocetirizine involves a series of sequential steps, from preparation of materials to final data analysis. This process allows for the precise quantification of the drug's interaction with its target receptor.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound is a highly potent and selective histamine H1 receptor antagonist. Its strong binding affinity, characterized by a low nanomolar Ki value, and its slow dissociation kinetics are fundamental to its clinical efficacy and long duration of action in treating allergic conditions.[2][5][7] The standardized radioligand binding assays provide a robust framework for quantifying these critical pharmacological parameters, guiding both preclinical research and clinical application.

References

- 1. Levocetirizine: a new selective H1 receptor antagonist for use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Levocetirizine Hydrochloride? [synapse.patsnap.com]

- 4. Levocetirizine | C21H25ClN2O3 | CID 1549000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. farm.ucl.ac.be [farm.ucl.ac.be]

- 8. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 13. SMPDB [smpdb.ca]

An In-Depth Technical Guide to Levocetirizine Dihydrochloride for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine dihydrochloride, the active R-enantiomer of cetirizine, is a potent and selective second-generation histamine H1 receptor antagonist. Beyond its well-established antihistaminic properties, levocetirizine exhibits significant anti-inflammatory effects in vitro, making it a valuable tool for research in allergy, immunology, and inflammation. This guide provides a comprehensive overview of this compound for in vitro applications, including its mechanism of action, physicochemical properties, and detailed protocols for key experimental assays. Quantitative data are presented in structured tables for ease of comparison, and critical signaling pathways and experimental workflows are visualized through diagrams to facilitate understanding and experimental design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for designing and interpreting in vitro studies. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₅ClN₂O₃ · 2HCl | [1] |

| Molecular Weight | 461.81 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Solubility | Freely soluble in water | [1] |

| pKa | 2.10, 3.05, 8.35 | [2] |

| Melting Point | 215-220 °C | [1] |

| Stability | Hygroscopic. Stable when protected from light. Stability data supports a 36-month expiration date when stored at 20-25°C.[2][3] |

Mechanism of Action

Levocetirizine's primary mechanism of action is the selective antagonism of the histamine H1 receptor.[4] This interaction prevents histamine from binding and activating the receptor, thereby blocking the downstream signaling cascades that lead to allergic and inflammatory responses.[4]

Histamine H1 Receptor Binding

Levocetirizine exhibits high affinity and stereoselectivity for the human H1 histamine receptor.[5] Its binding is pseudo-irreversible due to a slow dissociation rate, which contributes to its long duration of action.[5]

| Parameter | Value | Reference |

| Ki for human H1 receptor | 3 nM | [5][6] |

| Ki for human H1 receptor (alternative) | 6 nM | [5] |

| Selectivity | >600-fold more selective for H1 receptors compared to a panel of other receptors and channels. | [5] |

| Dissociation half-time from H1 receptor | 142 minutes | [5] |

Anti-Inflammatory Signaling Pathways

In addition to H1 receptor blockade, levocetirizine demonstrates broader anti-inflammatory effects by modulating key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway.[7] Inhibition of NF-κB activation leads to the downregulation of pro-inflammatory cytokines and adhesion molecules.[7][8]

References

- 1. fn-test.com [fn-test.com]

- 2. Adhesion of eosinophils to endothelial cells or substrates under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of transendothelial migration on eosinophil function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levocetirizine inhibits rhinovirus-induced ICAM-1 and cytokine expression and viral replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. materialneutral.info [materialneutral.info]

- 6. kamiyabiomedical.com [kamiyabiomedical.com]

- 7. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rapid activation assay for human eosinophils based on adhesion to immobilized ICAM-1, VCAM-1 and IgG - PubMed [pubmed.ncbi.nlm.nih.gov]

Levocetirizine Dihydrochloride: A Technical Guide for Research Professionals

An In-depth Whitepaper on the Preclinical and Mechanistic Profile of a High-Affinity H1 Receptor Antagonist

Abstract

Levocetirizine dihydrochloride, the R-enantiomer of cetirizine, is a potent and highly selective second-generation histamine H1 receptor antagonist. Its favorable pharmacokinetic and pharmacodynamic properties, coupled with a well-established safety profile, have made it a cornerstone in the management of allergic disorders. For researchers and drug development professionals, levocetirizine serves as a critical reference compound and a subject of ongoing investigation into its anti-inflammatory mechanisms beyond H1 receptor blockade. This technical guide provides a comprehensive overview of this compound as a research chemical, detailing its physicochemical characteristics, receptor binding profile, preclinical pharmacokinetics, and mechanism of action. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development in the field of antihistamines and inflammatory pathways.

Physicochemical Properties

This compound is a white, crystalline powder that is highly soluble in water.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (R)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride | [2] |

| Molecular Formula | C21H27Cl3N2O3 | [2] |

| Molecular Weight | 461.8 g/mol | [2] |

| Appearance | White to almost white powder | [1] |

| Solubility | Freely soluble in water (≥23 mg/mL) | [1] |

| pKa | Not explicitly found | |

| LogP | Not explicitly found |

Receptor Binding Profile and Selectivity

Levocetirizine exhibits high affinity and selectivity for the histamine H1 receptor. Its binding affinity is significantly greater than that of its S-enantiomer, dextrocetirizine, highlighting the stereospecificity of its interaction with the receptor.[3][4]

| Receptor/Channel | Ki (nM) | Selectivity vs. H1 | Reference |

| Histamine H1 | 3 | - | [3][4] |

| Dextrocetirizine (S-enantiomer) for H1 | 100 | 33-fold lower affinity | [3][4] |

| Muscarinic Acetylcholine Receptors | >10,000 | >3,333-fold | [3] |

| Serotonin Receptors | >10,000 | >3,333-fold | [3] |

| Dopamine Receptors | >10,000 | >3,333-fold | [3] |

| α-Adrenergic Receptors | >10,000 | >3,333-fold | [3] |

| hERG Channel | IC50 > 30 µM | High | [3] |

The high selectivity of levocetirizine for the H1 receptor over other receptors is a key factor in its favorable side-effect profile, particularly the low incidence of anticholinergic effects.[3]

Mechanism of Action

H1 Receptor Antagonism

Levocetirizine is a potent inverse agonist of the H1 receptor. By binding to the receptor, it stabilizes the inactive conformation, thereby preventing histamine-induced activation. This blockade of H1 receptor signaling is the primary mechanism underlying its antihistaminic effects, which include the inhibition of smooth muscle contraction, decreased vascular permeability, and reduction of pruritus.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Levocetirizine for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine, the R-enantiomer of cetirizine, is a potent and selective second-generation histamine H1 receptor antagonist widely recognized for its efficacy in the management of allergic disorders. Beyond its well-established antihistaminic activity, a growing body of evidence highlights its significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of levocetirizine, intended for researchers, scientists, and professionals in drug development. The document details the drug's effects on various inflammatory mediators and signaling pathways, supported by quantitative data from pertinent in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research in this area.

Introduction to Levocetirizine

Levocetirizine is the active, single-isomer of cetirizine and exhibits a higher affinity for the histamine H1 receptor.[1] Its primary mechanism of action involves the inverse agonism of the H1 receptor, which stabilizes the inactive conformation of the receptor, thereby blocking histamine-induced downstream signaling.[2] This action effectively mitigates the classic symptoms of allergic reactions, such as pruritus, edema, and rhinorrhea.[3] However, the therapeutic benefits of levocetirizine extend beyond H1 receptor antagonism, encompassing a range of anti-inflammatory effects that are observed at clinically relevant concentrations.[1] These properties make levocetirizine a subject of interest for its potential applications in a broader spectrum of inflammatory conditions.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of levocetirizine are multifaceted, involving the modulation of various cells, mediators, and signaling pathways integral to the inflammatory cascade.

Inhibition of Inflammatory Cell Migration and Adhesion

A hallmark of inflammation is the recruitment of leukocytes to the site of injury or infection. Levocetirizine has been shown to interfere with this process, particularly targeting eosinophils, which are key effector cells in allergic inflammation.

-

Eosinophil Migration: Levocetirizine inhibits eotaxin-induced eosinophil transendothelial migration.[4] This effect is crucial in attenuating the accumulation of eosinophils at inflammatory sites.

-

Adhesion Molecule Expression: The drug downregulates the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on endothelial cells and fibroblasts. VCAM-1 and ICAM-1 are critical for the adhesion and subsequent transmigration of leukocytes across the endothelium.[5][6] Levocetirizine has been shown to inhibit histamine-induced VCAM-1 expression on nasal polyp-derived fibroblasts.[7] Furthermore, it inhibits rhinovirus-induced ICAM-1 expression in airway epithelial cells.[8]

Modulation of Inflammatory Mediators

Levocetirizine influences the production and release of a wide array of pro-inflammatory mediators.

-

Cytokines: It has been demonstrated to reduce the levels of several key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-4 (IL-4), Interleukin-6 (IL-6), Interleukin-7 (IL-7), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α).[8][9][10][11] In patients with chronic urticaria, treatment with levocetirizine significantly reduced serum levels of IL-4 and IL-17.[12][13]

-

Chemokines: Levocetirizine significantly suppresses the production of the eosinophil chemoattractants RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) and eotaxin by eosinophils.[14][15][16]

Interference with Pro-inflammatory Signaling Pathways

A pivotal mechanism underlying the anti-inflammatory effects of levocetirizine is its ability to modulate intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

-

NF-κB Pathway: NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation, including those encoding cytokines, chemokines, and adhesion molecules.[17] Levocetirizine has been shown to inhibit the activation of NF-κB in various cell types, including epithelial cells.[1][2][17] This inhibition is thought to be a central mechanism for its broad anti-inflammatory actions.[17] Studies have also indicated that levocetirizine can suppress the activation of Activator Protein-1 (AP-1), another important transcription factor in inflammation.[18]

-

Toll-Like Receptor (TLR) Signaling: Levocetirizine has been found to inhibit Toll-like receptor 3 (TLR3) signaling by suppressing the expression of Toll-IL-1 receptor (TIR)-domain-containing adapter-inducing IFN-beta (TRIF) and receptor-interacting protein (RIP).[19]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory properties of levocetirizine.

Table 1: Effect of Levocetirizine on Eosinophil Function

| Parameter | Cell Type/Model | Stimulus | Levocetirizine Concentration | Effect | Reference |

| Eosinophil Adhesion to VCAM-1 | Human Eosinophils | Resting | 10⁻⁸ M (maximal effect), EC₅₀ of 10⁻⁹ M | Significant inhibition | [20] |

| Eosinophil Adhesion to VCAM-1 | Human Eosinophils | GM-CSF-stimulated | 10⁻⁸ M (optimal) | Dose-dependent inhibition | [20] |

| Eosinophil Transendothelial Migration | Human Dermal Microvascular Endothelial Cells | Eotaxin | 10⁻⁸ M | Total inhibition | [4] |

| Eosinophil Transendothelial Migration | Human Lung Microvascular Endothelial Cells | Eotaxin | 10⁻⁷ M | Total inhibition | [4] |

| RANTES Production | Mouse Eosinophils | Antigen | 0.05 µM | Significant decrease | [16] |

| Eotaxin Production | Mouse Eosinophils | Antigen | 0.05 µM | Significant decrease | [16] |

Table 2: Effect of Levocetirizine on Inflammatory Mediator Production

| Mediator | Cell Type/Model | Stimulus | Levocetirizine Concentration | Effect | Reference |

| IL-1β | Lipopolysaccharide-stimulated human eosinophils | Lipopolysaccharide | 1 µM | Attenuation of production | [9] |

| IL-7 | Lipopolysaccharide-stimulated human eosinophils | Lipopolysaccharide | 1 µM | Attenuation of production | [9] |

| IL-6 | Human Rhinovirus-infected nasal epithelial cells | Human Rhinovirus | 0.5, 5, 50 nM | Inhibition of expression | [8] |

| IL-8 | Human Rhinovirus-infected nasal epithelial cells | Human Rhinovirus | 0.5, 5, 50 nM | Inhibition of expression | [8] |

| VCAM-1 Expression | Histamine-stimulated nasal polyp-derived fibroblasts | Histamine (1000 µM) | 0.1 - 10.0 µM | Effective inhibition | [7] |

| ICAM-1 Expression | Human Rhinovirus-infected nasal epithelial cells | Human Rhinovirus | 0.5, 5, 50 nM | Inhibition of expression | [8] |

| RANTES | Nasal secretions of pollinosis patients | Natural pollen exposure | 5 mg/day (oral) | Significant suppression | [14] |

| Eotaxin | Nasal secretions of pollinosis patients | Natural pollen exposure | 5 mg/day (oral) | Significant suppression | [14] |

Table 3: Effect of Levocetirizine on Transcription Factor Activation

| Transcription Factor | Cell Type/Model | Stimulus | Levocetirizine Concentration | Effect | Reference |

| NF-κB | TNF-α-stimulated nasal epithelial cells | TNF-α | > 0.05 µM | Significant suppression | [18] |

| AP-1 | TNF-α-stimulated nasal epithelial cells | TNF-α | > 0.025 µM | Significant suppression | [18] |

| NF-κB | Human Rhinovirus-infected nasal epithelial cells | Human Rhinovirus | 0.5, 5, 50 nM | Reduced expression | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Eosinophil Adhesion Assay to VCAM-1

This protocol is adapted from studies investigating the effect of levocetirizine on eosinophil adhesion under flow conditions.[20]

Materials:

-

Recombinant human VCAM-1 (rhVCAM-1)

-

Microfluidic capillary tubes

-

Syringe pump

-

Isolated human eosinophils

-

Levocetirizine solutions (10⁻¹⁰ M to 10⁻⁶ M)

-

Granulocyte-macrophage colony-stimulating factor (GM-CSF)

-

Real-time video microscopy setup

Procedure:

-

Coat the inner surface of microfluidic capillary tubes with rhVCAM-1 (e.g., 10 µg/mL) overnight at 4°C.

-

Isolate eosinophils from the peripheral blood of healthy donors using density gradient centrifugation and negative immunomagnetic selection.

-

Pre-incubate the isolated eosinophils with various concentrations of levocetirizine or a vehicle control for 30 minutes at 37°C.

-

For stimulated conditions, treat eosinophils with GM-CSF.

-

Using a syringe pump, perfuse the eosinophil suspension through the VCAM-1-coated capillary tubes at a constant shear stress (e.g., 1 dyn/cm²).

-

Record the number of rolling and firmly adherent eosinophils using real-time video microscopy at specified time points (e.g., 5 and 15 minutes).

-

Analyze the recorded images to quantify the number of adherent cells per unit area.

Eotaxin-Induced Eosinophil Transendothelial Migration Assay

This protocol is based on the methodology described for assessing the effect of levocetirizine on eosinophil migration across endothelial cell monolayers.[4]

Materials:

-

Human microvascular endothelial cells (dermal or lung)

-

Transwell inserts with microporous filters (e.g., 3.0 µm pore size)

-

24-well tissue culture plates

-

Isolated human eosinophils

-

Recombinant human eotaxin

-

Levocetirizine solutions

-

Cell counting method (e.g., hemocytometer or automated cell counter)

Procedure:

-

Culture human microvascular endothelial cells to confluence on the microporous filters of the Transwell inserts.

-

Isolate eosinophils from human peripheral blood.

-

Pre-incubate the eosinophils with different concentrations of levocetirizine or vehicle control for 30 minutes at 37°C.

-

Add recombinant human eotaxin (e.g., 100 ng/mL) to the lower chamber of the 24-well plate.

-

Add the pre-incubated eosinophils to the upper chamber of the Transwell inserts.

-

Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated eosinophils using a suitable cell counting method.

NF-κB Activation Assay (ELISA-based)

This protocol outlines a general procedure for measuring NF-κB p65 activation in nuclear extracts using a commercially available ELISA kit.[9][14]

Materials:

-

Cultured cells (e.g., human nasal epithelial cells)

-

Stimulant (e.g., TNF-α)

-

Levocetirizine solutions

-

Nuclear extraction kit

-

NF-κB p65 transcription factor assay ELISA kit

-

Microplate reader

Procedure:

-

Culture the cells to the desired confluency in a multi-well plate.

-

Pre-treat the cells with various concentrations of levocetirizine for a specified duration (e.g., 2 hours).

-

Stimulate the cells with an appropriate agonist (e.g., TNF-α) for a predetermined time (e.g., 4 hours) to induce NF-κB activation.

-

Harvest the cells and prepare nuclear extracts according to the instructions of the nuclear extraction kit.

-

Determine the protein concentration of the nuclear extracts.

-

Perform the NF-κB p65 ELISA according to the manufacturer's protocol. This typically involves:

-

Adding the nuclear extracts to wells pre-coated with an oligonucleotide containing the NF-κB consensus sequence.

-

Incubating to allow NF-κB p65 to bind to the oligonucleotide.

-

Washing away unbound proteins.

-

Adding a primary antibody specific for the p65 subunit of NF-κB.

-

Adding an HRP-conjugated secondary antibody.

-

Adding a substrate solution and stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Quantify the level of NF-κB activation relative to controls.

Cytokine Measurement in Nasal Lavage Fluid (ELISA)

This protocol is a general guideline for quantifying cytokine levels in nasal lavage fluid, a common in vivo method.[1]

Materials:

-

Nasal lavage fluid collected from subjects

-

Commercially available ELISA kits for the specific cytokines of interest (e.g., IL-6, IL-8)

-

Microplate reader

Procedure:

-

Collect nasal lavage fluid from study participants before and after treatment with levocetirizine or placebo.

-

Centrifuge the lavage fluid to remove cells and debris.

-

Store the supernatant at -80°C until analysis.

-

On the day of the assay, thaw the samples on ice.

-

Perform the ELISA for each cytokine of interest according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the wells of a microplate pre-coated with a capture antibody.

-

Incubating and washing the plate.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody or streptavidin-HRP.

-

Adding a substrate and stopping the reaction.

-

-

Measure the optical density using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

VCAM-1 Expression Analysis by Flow Cytometry

This protocol describes the general steps for analyzing VCAM-1 expression on the surface of cultured cells.

Materials:

-

Cultured cells (e.g., human nasal polyp-derived fibroblasts)

-

Stimulant (e.g., histamine)

-

Levocetirizine solutions

-

Fluorochrome-conjugated anti-human VCAM-1 antibody

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Culture fibroblasts in multi-well plates.

-

Pre-treat the cells with various concentrations of levocetirizine.

-

Stimulate the cells with the appropriate agonist (e.g., histamine) for a specified time (e.g., 24 hours).

-

Harvest the cells using a non-enzymatic cell dissociation solution.

-

Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).

-

Incubate the cells with a fluorochrome-conjugated anti-human VCAM-1 antibody or an isotype control antibody for 30 minutes on ice in the dark.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in a suitable buffer for flow cytometry analysis.

-

Acquire the data on a flow cytometer.

-

Analyze the data to determine the percentage of VCAM-1 positive cells and the mean fluorescence intensity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by levocetirizine and a general workflow for its investigation.

Caption: NF-κB Signaling Pathway Inhibition by Levocetirizine.

Caption: Experimental Workflow for Investigating Levocetirizine's Anti-inflammatory Effects.

Conclusion

Levocetirizine exhibits a robust anti-inflammatory profile that complements its primary antihistaminic function. Its ability to inhibit inflammatory cell trafficking, suppress the production of key cytokines and chemokines, and interfere with pro-inflammatory signaling pathways like NF-κB, underscores its therapeutic potential beyond allergic conditions. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the anti-inflammatory properties of levocetirizine. Future research should continue to elucidate the precise molecular targets and signaling interactions of levocetirizine to fully realize its therapeutic applications in a wider range of inflammatory diseases.

References

- 1. Nasal Cytokine Assay - The Common Cold Project - Carnegie Mellon University [cmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Influences of nasal lavage collection-, processing- and storage methods on inflammatory markers--evaluation of a method for non-invasive sampling of epithelial lining fluid in cystic fibrosis and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective eosinophil transendothelial migration triggered by eotaxin via modulation of Mac-1/ICAM-1 and VLA-4/VCAM-1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

- 9. research.pasteur.fr [research.pasteur.fr]

- 10. Flow Cytometry Protocol | Abcam [abcam.com]

- 11. VCAM-1 contributes to rapid eosinophil accumulation induced by the chemoattractants PAF and LTB4: evidence for basal expression of functional VCAM-1 in rat skin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cusabio.com [cusabio.com]

- 13. researchgate.net [researchgate.net]

- 14. atlantisbioscience.com [atlantisbioscience.com]

- 15. ELISA Assay Technique | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. bosterbio.com [bosterbio.com]

- 18. A rapid activation assay for human eosinophils based on adhesion to immobilized ICAM-1, VCAM-1 and IgG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cetirizine and levocetirizine inhibit eotaxin-induced eosinophil transendothelial migration through human dermal or lung microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of Levocetirizine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of levocetirizine dihydrochloride under various conditions and outlines recommended storage protocols. The information is compiled from peer-reviewed scientific literature and international regulatory guidelines to support research, development, and quality control of this widely used antihistamine.

Introduction

This compound, the R-enantiomer of cetirizine, is a potent and selective second-generation H1-histamine receptor antagonist. Its efficacy and favorable safety profile have made it a cornerstone in the treatment of allergic rhinitis and chronic idiopathic urticaria. Ensuring the stability of the active pharmaceutical ingredient (API) and its formulated products is critical for maintaining therapeutic efficacy and patient safety. This document details the chemical stability of this compound under stress conditions, provides guidance on appropriate storage, and presents detailed analytical methodologies for stability assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

| Property | Value |

| Chemical Formula | C₂₁H₂₅ClN₂O₃ · 2HCl |

| Molecular Weight | 461.81 g/mol |

| Appearance | White, crystalline powder |

| Solubility | Highly soluble in water |

| pKa | 2.10, 3.05, 8.35 |

Forced Degradation Studies

Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. This compound has been subjected to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2]

Summary of Degradation Behavior

This compound exhibits varying degrees of degradation under different stress conditions. The following table summarizes the observed degradation under acidic, alkaline, oxidative, thermal, and photolytic stress.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Range) | Reference |

| Acid Hydrolysis | 0.1 M HCl | 3 hours | Room Temperature | 4.93% - 12.90% | [1] |

| Alkaline Hydrolysis | 0.1 M NaOH | 3 hours | Room Temperature | 2.26% - 6.90% | [1] |

| Oxidative Degradation | 0.3% H₂O₂ | 3 hours | Room Temperature | 2.88% - 11.60% | [3] |

| Thermal Degradation | Water Bath | 3 hours | 80°C | 3.05% - 7.80% | [1] |

| Photolytic Degradation | UV Light (254 nm) | 3 hours | N/A | 10.37% - 24.00% | [3] |

Note: The range of degradation percentages reflects variations observed across different formulated brands of this compound tablets.[1] The drug is noted to be less degraded in alkaline conditions compared to acidic, oxidative, and photolytic conditions.[1]

Degradation Pathways

Based on LC-MS studies, several degradation products of levocetirizine have been identified. The primary degradation pathways involve oxidation of the piperazine ring and cleavage of the ether linkage.

Caption: Proposed degradation pathways of this compound.

The major identified degradation products include:

-

Levocetirizine N-oxide: Primarily formed under oxidative stress.[4]

-

1-[(4-Chlorophenyl)phenylmethyl]piperazine: A result of the cleavage of the ethoxyacetic acid side chain, observed under hydrolytic conditions.

-

4-Chlorobenzophenone: Can be formed from further degradation, particularly under photolytic stress.

Recommended Storage Conditions

Proper storage is essential to ensure the stability of this compound throughout its shelf life. The following recommendations are based on ICH guidelines.

Long-Term Stability Testing

Long-term stability studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of a drug substance or product under recommended storage conditions.

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

Accelerated Stability Testing

Accelerated stability studies are designed to increase the rate of chemical degradation and physical change of a drug substance or product by using exaggerated storage conditions.

| Study | Storage Condition | Minimum Duration |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

For drug products packaged in semi-permeable containers, the potential for water loss should also be evaluated.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of stability studies. The following sections provide outlines of key experimental protocols.

Forced Degradation Experimental Protocol

This protocol describes the general procedure for subjecting this compound to various stress conditions.

References

Methodological & Application

Application Notes and Protocols for Levocetirizine Dihydrochloride Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine, the active R-enantiomer of cetirizine, is a potent and selective second-generation histamine H1 receptor antagonist.[1][2] It is widely used in the treatment of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria.[1] Levocetirizine exerts its therapeutic effects by acting as an inverse agonist at the H1 receptor, preventing histamine from binding and activating its downstream signaling pathways.[1] These application notes provide detailed protocols for key cell-based assays to characterize the pharmacological activity of Levocetirizine dihydrochloride, focusing on its interaction with the histamine H1 receptor and its impact on downstream cellular events.

Mechanism of Action

Levocetirizine is a selective antagonist of the histamine H1 receptor.[1] The H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[3] Upon activation by histamine, the H1 receptor initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This signaling pathway can subsequently lead to the activation of the transcription factor NF-κB, which plays a crucial role in inflammatory responses.[4] Levocetirizine blocks these effects by competitively binding to the H1 receptor.[5]

Quantitative Data Summary

The following table summarizes the binding affinity and functional potency of this compound from various in vitro assays.

| Parameter | Assay Type | Cell Line | Value | Reference |

| Ki | Radioligand Binding ([3H]mepyramine) | Human H1 Receptor expressing cells | 3 nM | [5][6] |

| IC50 | NF-κB Activation (ELISA) | Human Nasal Epithelial Cells | >0.05 µM | [7] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is highly soluble in water.[8][9]

-

Reagents and Materials:

-

This compound powder

-

Sterile distilled water or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Accurately weigh the desired amount of this compound powder.

-

Dissolve the powder in sterile distilled water or PBS to create a high-concentration stock solution (e.g., 10 mM).

-

Vortex thoroughly to ensure complete dissolution.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

-

Calcium Flux Assay

This assay measures the ability of Levocetirizine to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.

-

Principle: Activation of the Gq-coupled H1 receptor by histamine leads to an increase in intracellular calcium. This change in calcium concentration can be detected using a calcium-sensitive fluorescent dye. Levocetirizine, as an antagonist, will inhibit this histamine-induced calcium flux in a dose-dependent manner.

-

Cell Line: HEK293 cells stably or transiently expressing the human histamine H1 receptor.

-

Reagents and Materials:

-

HEK293-H1 receptor expressing cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Probenecid (optional, to prevent dye leakage)

-

Histamine dihydrochloride

-

This compound

-

96-well or 384-well black, clear-bottom microplates

-

Fluorescence microplate reader with automated injection capabilities

-

-

Protocol:

-

Cell Plating:

-

The day before the assay, seed the HEK293-H1 receptor cells into the microplates at a density of 40,000-80,000 cells per well.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye in HBSS with HEPES. For Fluo-4 AM, a typical concentration is 2-5 µM. Probenecid can be included at 2.5 mM.

-

Aspirate the cell culture medium from the wells and add the dye loading buffer.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Compound Addition:

-

During the dye incubation, prepare serial dilutions of this compound in HBSS with HEPES. Also, prepare a solution of histamine at a concentration that elicits a submaximal response (e.g., EC80), which should be predetermined in a separate experiment.[3]

-

After dye incubation, wash the cells gently with HBSS with HEPES to remove excess dye.

-

Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Place the microplate in the fluorescence plate reader.

-

Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Inject the histamine solution into the wells and immediately begin recording the fluorescence signal for 2-3 minutes to capture the peak response.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔF against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

β-Arrestin Recruitment Assay

This assay measures the ability of Levocetirizine to antagonize histamine-induced recruitment of β-arrestin to the H1 receptor.

-

Principle: Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction can be measured using various techniques, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).[10] Levocetirizine will block the histamine-induced recruitment of β-arrestin.

-

Assay Format: PathHunter® β-Arrestin Assay (DiscoverX) or similar EFC-based assays are commonly used.

-

Cell Line: A cell line co-expressing the H1 receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

-

Protocol (based on EFC):

-

Cell Plating: Seed the engineered cells in a white, solid-bottom 96-well or 384-well microplate and incubate overnight.

-

Compound Addition:

-

Prepare serial dilutions of this compound.

-

Add the dilutions to the cell plate and incubate for a predetermined time (e.g., 30 minutes).

-

-

Agonist Stimulation:

-

Add a pre-determined EC80 concentration of histamine to the wells.

-

Incubate the plate at 37°C for 60-90 minutes.

-

-

Detection:

-

Add the detection reagents (containing the substrate for the complemented enzyme) to each well.

-

Incubate at room temperature for 60 minutes in the dark.

-

-

Luminescence Measurement: Read the chemiluminescent signal using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the this compound concentration and fit to a dose-response curve to calculate the IC50.

-

NF-κB Reporter Assay

This assay quantifies the inhibition of histamine-induced NF-κB activation by Levocetirizine.

-

Principle: Activation of the H1 receptor can lead to the activation of the NF-κB signaling pathway. This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Levocetirizine's inhibition of H1 receptor signaling will result in a decrease in reporter gene expression.[4]

-